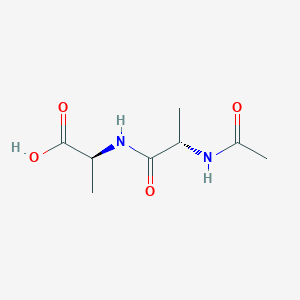![molecular formula C21H20O8 B012228 2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one CAS No. 103654-49-5](/img/structure/B12228.png)
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one, commonly known as 'piceatannol', is a naturally occurring polyphenolic compound found in various plants such as grapes, passion fruit, and rhubarb. It is a derivative of resveratrol, a well-known antioxidant found in red wine. Piceatannol has been extensively studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
Piceatannol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs).
Efectos Bioquímicos Y Fisiológicos
Piceatannol has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been found to improve insulin sensitivity and reduce blood glucose levels. It also has neuroprotective properties and may help prevent age-related cognitive decline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piceatannol has several advantages for lab experiments. It is a naturally occurring compound, making it easy to obtain and study. It also has a relatively low toxicity, making it safe for use in cell culture and animal studies.
However, there are also limitations to using piceatannol in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for research on piceatannol. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and administration of piceatannol for diabetes treatment.
Another area of interest is the potential use of piceatannol in cancer prevention and treatment. More research is needed to determine the mechanisms of action of piceatannol in cancer cells and to identify the most effective dosages and treatment regimens.
Finally, there is potential for piceatannol to be used in the development of anti-aging treatments. Further studies are needed to determine the effectiveness of piceatannol in preventing age-related cognitive decline and other age-related diseases.
Métodos De Síntesis
Piceatannol can be synthesized from resveratrol through a process called methylation. This involves the addition of three methyl groups to the hydroxyl groups of resveratrol, resulting in the formation of piceatannol. The synthesis of piceatannol can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis.
Aplicaciones Científicas De Investigación
Piceatannol has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that piceatannol exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. It also has neuroprotective properties and may help prevent age-related cognitive decline.
Propiedades
Número CAS |
103654-49-5 |
|---|---|
Nombre del producto |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
Fórmula molecular |
C21H20O8 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C21H20O8/c1-10-14(6-5-11-7-12(22)9-13(23)8-11)29-18-15(16(10)24)17(25)19(26-2)21(28-4)20(18)27-3/h5-9,22-23,25H,1-4H3/b6-5+ |
Clave InChI |
OUTWDDOLLXVXMF-AATRIKPKSA-N |
SMILES isomérico |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)/C=C/C3=CC(=CC(=C3)O)O |
SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
SMILES canónico |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



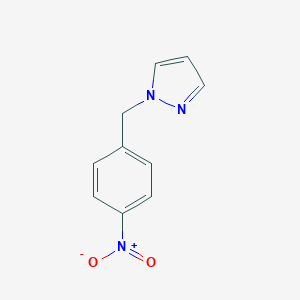

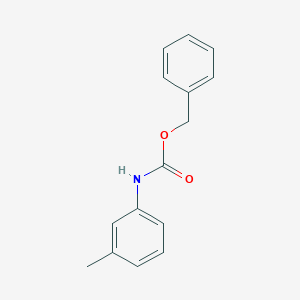
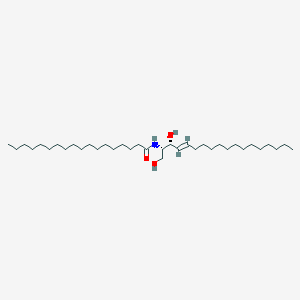
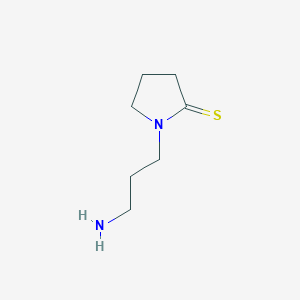
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
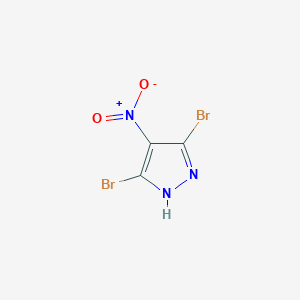
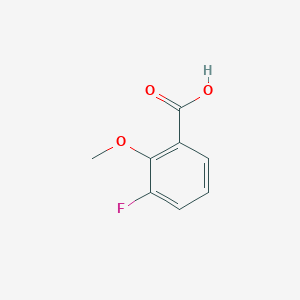
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
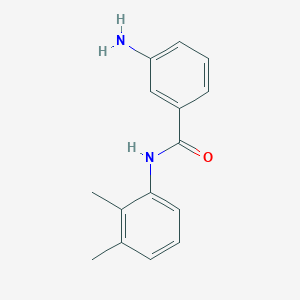
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
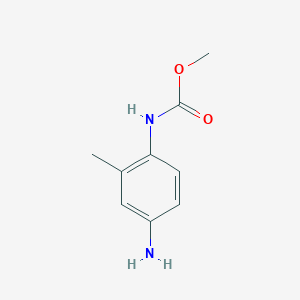
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
